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Abstract
1,1-bis(3′-indyl)-1-(p-methoxyphenyl)methane, commonly known as DIM-C-pPhOCH3, is a

synthetic derivative of diindolylmethane (DIM) that has garnered significant interest as a potent

agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3). Nur77 is a

transcription factor implicated in diverse cellular processes, including apoptosis, proliferation,

and inflammation. In many cancer types, the expression and subcellular localization of Nur77

are dysregulated. DIM-C-pPhOCH3 has been shown to activate the nuclear pool of Nur77,

leading to the induction of apoptosis in various cancer cell lines, including those of pancreatic

and colon origin. This technical guide provides a comprehensive overview of the core

mechanisms of action of DIM-C-pPhOCH3, detailing its effects on Nur77-dependent and -

independent signaling pathways, and provides detailed experimental protocols for its study.

Introduction
The orphan nuclear receptor Nur77 is a unique therapeutic target in oncology due to its dual

roles in cell survival and apoptosis, which are dictated by its subcellular localization. While

cytoplasmic Nur77 can promote apoptosis by translocating to the mitochondria, nuclear

Nur77's function is more complex and can be context-dependent.[1][2] DIM-C-pPhOCH3 has

emerged as a valuable chemical tool to probe the pro-apoptotic functions of nuclear Nur77.[3]

[4] This compound activates Nur77-dependent transcriptional programs that ultimately lead to
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cancer cell death.[3] This guide will delve into the molecular mechanisms, quantitative effects,

and experimental methodologies associated with DIM-C-pPhOCH3.

Chemical Properties
Property Value

Chemical Name 1,1-bis(3′-indyl)-1-(p-methoxyphenyl)methane

Synonyms C-DIM5

Molecular Formula C24H20N2O

Molecular Weight 352.43 g/mol

CAS Number 33985-68-1

Appearance White to off-white solid

Solubility Soluble in DMSO

Mechanism of Action
DIM-C-pPhOCH3 exerts its primary anti-cancer effects through the activation of nuclear Nur77.

Unlike other stimuli that may induce the translocation of Nur77 from the nucleus to the

mitochondria to initiate apoptosis, DIM-C-pPhOCH3's activity is largely dependent on the

nuclear functions of the receptor.

Nur77-Dependent Apoptotic Pathway
Activation of nuclear Nur77 by DIM-C-pPhOCH3 initiates a transcriptional cascade that

upregulates the expression of several pro-apoptotic genes. Key among these are Tumor

Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Fas Ligand (FasL). The

induction of TRAIL has been shown to be dependent on the transcription factor Activating

Transcription Factor 3 (ATF3), whose expression is also induced by DIM-C-pPhOCH3 in a

Nur77-dependent manner. This signaling cascade ultimately leads to the activation of the

extrinsic apoptotic pathway, involving the cleavage and activation of caspase-8 and

downstream executioner caspases like caspase-3 and -7, culminating in the cleavage of Poly

(ADP-ribose) polymerase (PARP) and apoptosis.
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Figure 1: Nur77-Dependent Apoptotic Signaling Pathway.
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Nur77-Independent Apoptotic Pathway
In addition to its Nur77-dependent activities, DIM-C-pPhOCH3 can also induce apoptosis

through pathways independent of Nur77. This involves the translocation of Nur77 to the

mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction is thought

to induce a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which

leads to the release of cytochrome c from the mitochondria and subsequent activation of the

intrinsic apoptotic pathway.
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Figure 2: Nur77-Independent Mitochondrial Apoptotic Pathway.
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Quantitative Data
While direct binding affinity (Kd) and activation (EC50) values for DIM-C-pPhOCH3 with Nur77

are not readily available in the public domain, its biological activity has been quantified through

cell-based assays.

Table 1: Effect of DIM-C-pPhOCH3 on Cancer Cell
Viability

Cell Line
Cancer
Type

Assay
Concentrati
on (µM)

Effect Citation

RKO Colon
Cell

Proliferation
10

Inhibition of

cell growth

after 24, 48,

and 72 hours.

L3.6pL Pancreatic
Cell

Proliferation
10, 15, 20

Significant

decrease in

cell growth at

24, 48, and

72 hours.

Panc28 Pancreatic
Cell

Proliferation
Not specified

Comparable

growth

inhibition to

L3.6pL cells.

MiaPaCa-2 Pancreatic
Cell

Proliferation
Not specified

Comparable

growth

inhibition to

L3.6pL cells.

Table 2: In Vivo Efficacy of DIM-C-pPhOCH3
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Cancer
Type

Cell Line
Animal
Model

Dosage Effect Citation

Colon RKO

Athymic

Nude Mice

(Xenograft)

25 mg/kg/day

(oral gavage)

Significant

decrease in

tumor volume

and weight.

Experimental Protocols
The following are detailed protocols for key experiments to study the effects of DIM-C-
pPhOCH3.

Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of DIM-C-pPhOCH3 on the viability of pancreatic

cancer cells.

Preparation Treatment Assay Analysis

Seed pancreatic cancer cells
in 96-well plates

Allow cells to adhere
overnight

Prepare serial dilutions of
DIM-C-pPhOCH3 in media

Treat cells with DIM-C-pPhOCH3
(e.g., 0, 5, 10, 15, 20 µM) Incubate for 24, 48, or 72 hours Add MTT solution to each well Incubate for 2-4 hours Solubilize formazan crystals

with DMSO Measure absorbance at 570 nm Calculate cell viability (%)

Click to download full resolution via product page

Figure 3: Workflow for MTT Cell Viability Assay.

Materials:

Pancreatic cancer cell line (e.g., L3.6pL, Panc-28, MiaPaCa-2)

Complete culture medium (e.g., DMEM with 10% FBS)

DIM-C-pPhOCH3 (stock solution in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Multichannel pipette

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Prepare serial dilutions of DIM-C-pPhOCH3 in complete medium from a concentrated stock

solution. The final concentrations should typically range from 1 to 50 µM. Include a vehicle

control (DMSO) at the same final concentration as in the highest DIM-C-pPhOCH3
treatment.

Remove the medium from the wells and replace it with 100 µL of medium containing the

different concentrations of DIM-C-pPhOCH3 or vehicle control.

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

After incubation, add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate gently for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of cleaved PARP, cleaved caspase-3, and TRAIL in

cancer cells treated with DIM-C-pPhOCH3.

Materials:

Cancer cell line (e.g., RKO, L3.6pL)

DIM-C-pPhOCH3

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-TRAIL, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and treat with DIM-C-pPhOCH3 (e.g., 10-20 µM) or vehicle

control for the desired time (e.g., 24, 48 hours).

Wash cells with ice-cold PBS and lyse them in RIPA buffer.
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Determine the protein concentration of the lysates using the BCA assay.

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling

for 5 minutes.

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody of interest overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system. β-actin is used as a loading control to ensure

equal protein loading.

Orthotopic Pancreatic Cancer Xenograft Model
This protocol outlines the establishment of an orthotopic pancreatic cancer model and

treatment with DIM-C-pPhOCH3.

Materials:

Athymic nude mice (6-8 weeks old)

Pancreatic cancer cells (e.g., L3.6pL)

Matrigel

DIM-C-pPhOCH3

Corn oil (vehicle)
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Surgical instruments

Anesthesia

Procedure:

Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of serum-free medium

and Matrigel on ice.

Anesthetize the mice.

Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.

Inject 1 x 10^6 cells in a 50 µL volume into the tail of the pancreas.

Close the incision with sutures.

Allow tumors to establish for 7-10 days.

Randomize mice into treatment and control groups.

Administer DIM-C-pPhOCH3 (e.g., 25 mg/kg/day) or vehicle (corn oil) daily via oral gavage.

Monitor tumor growth using calipers or an in vivo imaging system.

At the end of the study, euthanize the mice, and excise the tumors for weight measurement

and further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion
DIM-C-pPhOCH3 is a valuable research tool and a potential therapeutic lead compound that

targets the orphan nuclear receptor Nur77 to induce apoptosis in cancer cells. Its mechanism

of action, primarily through the activation of nuclear Nur77 and the subsequent induction of pro-

apoptotic gene expression, provides a clear rationale for its anti-cancer effects. The detailed

protocols provided in this guide will enable researchers to further investigate the therapeutic

potential of DIM-C-pPhOCH3 and to explore the complex biology of Nur77 in cancer. Further

studies are warranted to determine the precise binding kinetics of DIM-C-pPhOCH3 with Nur77

and to expand the evaluation of its efficacy in a broader range of preclinical cancer models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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